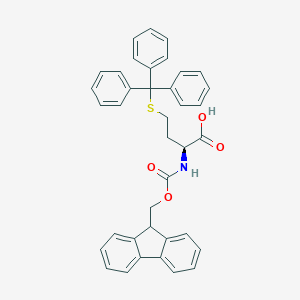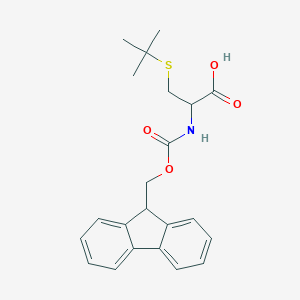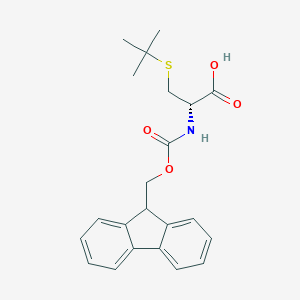
Fmoc-tyr(ME)-OH
概要
説明
Fmoc-Tyr(Me)-OH, also known as N-α-Fmoc-O-methyl-L-tyrosine, is an Fmoc protected tyrosine derivative . It is a standard building block for the introduction of O-methyl-tyrosine amino-acid residues by Fmoc solid-phase peptide synthesis .
Synthesis Analysis
The synthesis of Fmoc-Tyr(Me)-OH typically involves the use of Fmoc solid-phase peptide synthesis . The Fmoc group is usually removed with a base such as pyridine .
Molecular Structure Analysis
The empirical formula of Fmoc-Tyr(Me)-OH is C25H23NO5 . Its molecular weight is 417.45 . The SMILES string representation is COc1ccc (C [C@H] (NC (=O)OCC2c3ccccc3-c4ccccc24)C (O)=O)cc1 .
Chemical Reactions Analysis
Fmoc-Tyr(Me)-OH is suitable for Fmoc solid-phase peptide synthesis . It is also used in the synthesis of oxytocin and vasopressin analogs as carbetocin, and for structure-activity studies .
Physical And Chemical Properties Analysis
Fmoc-Tyr(Me)-OH is a solid substance . It has a functional group of Fmoc . The storage temperature is between 2-30°C .
科学的研究の応用
Biomedical Applications
Fmoc-tyr(ME)-OH is used in the creation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . These hydrogels are suitable for drug delivery and diagnostic tools for imaging .
Tissue Engineering
The Fmoc-derivatives of series K peptides, which include Fmoc-tyr(ME)-OH, have shown potential in tissue engineering . For instance, the Fmoc-K3 hydrogel, which is quite rigid, supports cell adhesion, survival, and duplication .
Drug Synthesis
The Fmoc/tBu solid-phase synthesis method, which involves Fmoc-tyr(ME)-OH, is a preferred method for synthesizing molecules in both research and industrial settings . This method allows the use of an excess of reagents to achieve quantitative yields .
Peptide Synthesis
Fmoc-tyr(ME)-OH is used in the synthesis of peptides, which are gaining considerable attention as potential drugs . The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules .
Development of Epitope-Specific Antibodies
Synthetic peptides, which can be created using Fmoc-tyr(ME)-OH, are used for the development of epitope-specific antibodies . These antibodies are useful in various fields, including immunology and disease research .
Cell Signaling Studies
Fmoc-tyr(ME)-OH is used in the synthesis of peptides that are used in cell signaling studies . These studies are crucial for understanding cellular functions and mechanisms .
Biomarker Discovery
Peptides synthesized using Fmoc-tyr(ME)-OH are used in the discovery of biomarkers for diseases . These biomarkers can help in the early detection and treatment of various diseases .
Cell-Biology Research
Fmoc-tyr(ME)-OH is used in the synthesis of peptides that are used in cell-biology research . This research is crucial for understanding the functions and mechanisms of cells .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Fmoc-tyr(ME)-OH, also known as Fmoc-O-tert-butyl-L-tyrosine , is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides, where it serves as a building block in the formation of these sequences .
Mode of Action
Fmoc-tyr(ME)-OH operates through a mechanism known as Fmoc/tBu solid-phase synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group serves as a temporary protecting group for the amino group during peptide synthesis . It is removed under basic conditions, typically with piperidine .
Biochemical Pathways
The biochemical pathway primarily affected by Fmoc-tyr(ME)-OH is peptide synthesis . In this process, Fmoc-tyr(ME)-OH is incorporated into the growing peptide chain. The Fmoc group is then removed, allowing the next amino acid to be added . This process is repeated until the desired peptide sequence is achieved .
Pharmacokinetics
For instance, its stability under the conditions of peptide synthesis is crucial for its effectiveness .
Result of Action
The result of Fmoc-tyr(ME)-OH’s action is the successful incorporation of the tyrosine amino acid into the peptide sequence . This can have various effects depending on the specific peptide being synthesized. For example, tyrosine residues can participate in protein-protein interactions, serve as sites of post-translational modifications, or contribute to the structural stability of the peptide .
Action Environment
The action of Fmoc-tyr(ME)-OH is influenced by the conditions of the peptide synthesis process . Factors such as the choice of solvent, temperature, and the presence of other reagents can all impact the efficiency of the synthesis . In recent years, there has been interest in using greener solvents in solid-phase peptide synthesis (SPPS), which can reduce environmental impact without impairing the synthetic process .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)14-23(24(27)28)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQODLWFOPCSCS-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-tyr(ME)-OH | |
CAS RN |
77128-72-4 | |
| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-methyl-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









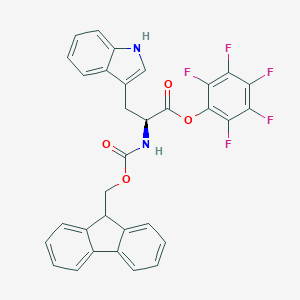
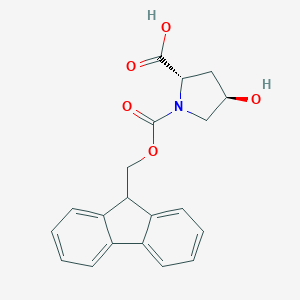

![2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-2-yl)oxy)acetic acid](/img/structure/B557257.png)
